2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(3,4-dimethoxy-benzylideneaminooxy)-3-oxo-butyronitrile
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Overview
Description
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a dimethoxyphenyl group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and dimethoxybenzaldehyde. The reaction conditions may involve:
Condensation reactions: To form the benzimidazole core.
Amination reactions: To introduce the aminooxy group.
Cyanation reactions: To introduce the cyanide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced, potentially altering the functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with different functional groups, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological molecules.
Medicine: Potentially as a pharmaceutical intermediate or active ingredient.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Interacting with receptors: Modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar core structures.
Dimethoxyphenyl compounds: Compounds with similar functional groups.
Cyanide-containing compounds: Compounds with similar reactivity.
Uniqueness
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE is unique due to its specific combination of functional groups and structural features, which may confer unique reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxy-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C20H18N4O4/c1-26-18-8-7-13(9-19(18)27-2)11-22-28-12-17(25)14(10-21)20-23-15-5-3-4-6-16(15)24-20/h3-9,11,25H,12H2,1-2H3,(H,23,24)/b17-14-,22-11+ |
InChI Key |
VUIWZTMXGGSYEL-UMAOCNJASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOCC(=C(C#N)C2=NC3=CC=CC=C3N2)O)OC |
Origin of Product |
United States |
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